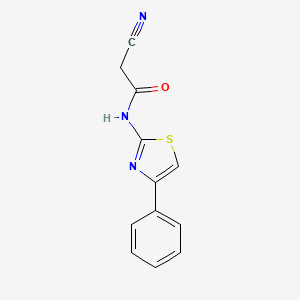

2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

描述

Chemical Nomenclature and Registry Information

2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is officially registered with the Chemical Abstracts Service under the identification number 31557-89-8. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as this compound, reflecting its structural composition of a cyanoacetamide moiety linked to a phenyl-substituted thiazole ring. Alternative nomenclature variations documented in chemical databases include 2-cyano-N-(4-phenylthiazol-2-yl)acetamide and acetamide, 2-cyano-N-(4-phenyl-2-thiazolyl)-.

The molecular identification is further supported by various database entries, including PubChem compound identification number 712446, which provides additional verification of the chemical identity. The compound's registration in multiple international chemical databases demonstrates its established status within the scientific community and confirms its structural authenticity through cross-referenced documentation.

Molecular Formula and Constitutional Structure

The molecular formula of this compound is established as C₁₂H₉N₃OS, indicating a composition of twelve carbon atoms, nine hydrogen atoms, three nitrogen atoms, one oxygen atom, and one sulfur atom. This formula reflects the compound's complex heterocyclic nature, incorporating both nitrogen and sulfur heteroatoms within its structural framework.

The constitutional structure consists of three primary structural units: a thiazole heterocycle, a phenyl substituent, and a cyanoacetamide group. The thiazole ring forms the central heterocyclic core, characterized by a five-membered ring containing one nitrogen atom at position 3 and one sulfur atom at position 1. The phenyl group is attached at position 4 of the thiazole ring, while the cyanoacetamide functionality is linked through the nitrogen atom at position 2 of the thiazole system.

Structural Representation and Chemical Descriptors

The compound's structure can be precisely represented through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is documented as O=C(NC1=NC(C2=CC=CC=C2)=CS1)CC#N, which provides a linear textual description of the molecular connectivity. This notation clearly delineates the amide carbonyl group, the thiazole ring system with its nitrogen and sulfur heteroatoms, the phenyl substituent, and the terminal cyano group.

The International Chemical Identifier representation offers an alternative structural description: InChI=1S/C12H9N3OS/c13-6-5-11(17)15-12-14-10(8-18-12)9-4-2-1-3-7-9/h1-4,7-8H,5H2,(H,14,15,17). This systematic identifier provides unambiguous structural information that can be used for database searches and chemical informatics applications. The corresponding International Chemical Identifier Key, UBFLHMNQIQMLKX-UHFFFAOYSA-N, serves as a shortened hash representation for efficient database management and cross-referencing.

属性

IUPAC Name |

2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3OS/c13-7-6-11(16)15-12-14-10(8-17-12)9-4-2-1-3-5-9/h1-5,8H,6H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBFLHMNQIQMLKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403361 | |

| Record name | 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31557-89-8 | |

| Record name | 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can be achieved through several methods. One common approach involves the reaction of 4-phenyl-2-aminothiazole with cyanoacetic acid or its derivatives under appropriate conditions. The reaction typically proceeds as follows:

Starting Materials: 4-phenyl-2-aminothiazole and cyanoacetic acid.

Reaction Conditions: The reaction is carried out in the presence of a suitable base, such as sodium ethoxide or potassium carbonate, in a solvent like ethanol or methanol.

Procedure: The mixture is heated under reflux for several hours, followed by cooling and filtration to obtain the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors or batch reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the production process.

化学反应分析

Types of Reactions

2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:

Condensation Reactions: The active hydrogen on the cyano group can participate in condensation reactions with aldehydes and ketones to form various heterocyclic compounds.

Substitution Reactions:

Cyclization Reactions: The compound can undergo cyclization reactions to form fused ring systems with potential biological activities.

Common Reagents and Conditions

Condensation Reactions: Reagents such as aldehydes, ketones, and bases like sodium ethoxide or potassium carbonate are commonly used.

Substitution Reactions: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are employed.

Cyclization Reactions: Cyclization can be facilitated by heating the compound with appropriate reagents, such as acetic anhydride or phosphorus oxychloride.

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds, such as thiazolopyridines, thiazolopyrimidines, and other fused ring systems. These products often exhibit enhanced biological activities and are of interest in medicinal chemistry.

科学研究应用

2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has a wide range of scientific research applications, including:

Medicinal Chemistry: The compound is used as a building block in the synthesis of potential drug candidates with anticancer, antimicrobial, and anti-inflammatory activities.

Biological Studies: It is employed in studies investigating the interaction of thiazole derivatives with biological targets, such as enzymes and receptors.

Pharmaceutical Research: The compound is explored for its potential therapeutic effects and its ability to modulate various biological pathways.

Industrial Applications: It is used in the development of agrochemicals, dyes, and other industrial products.

作用机制

The mechanism of action of 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring and cyano group play crucial roles in binding to these targets, leading to modulation of their activity. The compound can inhibit or activate various biological pathways, depending on its structure and the nature of the target. For example, it may inhibit enzymes involved in cancer cell proliferation or modulate receptors involved in inflammatory responses.

相似化合物的比较

Electron-Withdrawing Substituents

- Cyanoacrylamides derived from the parent compound demonstrate DNA cleavage and binding properties, suggesting utility in anticancer research .

Heterocyclic Extensions

- The pyrimidinylsulfanyl derivative (C₂₁H₁₆N₄O₂S₂) incorporates a pyrimidine ring, which may improve binding to enzymes like ACE2 (binding energy: -5.51 kcal/mol in related triazole-thio analogs) .

- The triazinoquinazoline-thio compound (C₂₇H₁₈N₆O₂S₂) shows a high molar mass (522.52 g/mol) and complex heterocyclic architecture, likely influencing its pharmacokinetic profile .

Key Research Findings

DNA Interaction: Derivatives of this compound exhibit strong DNA cleavage activity, with cyanoacrylamides showing dose-dependent nuclease properties .

Antiviral Potential: A structurally related triazole-thioacetamide (N-{2-[4-allyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-4-methylphenoxy}acetamide) binds ACE2 with -5.51 kcal/mol, suggesting utility in SARS-CoV-2 entry inhibition .

Docking Studies : Bromophenyl-substituted analogs (e.g., compound 9c in ) demonstrate distinct binding poses in enzyme active sites, underscoring the impact of halogen substituents on molecular interactions .

生物活性

2-Cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C₁₂H₉N₃OS

- Molecular Weight : 239.28 g/mol

The presence of a thiazole ring, a cyano group, and an acetamide moiety contributes to its unique chemical properties, enabling interactions with various biological targets.

Target Interactions

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. It has been shown to inhibit rho-associated protein kinase 1 (ROCK-1), which plays a crucial role in cell motility and proliferation.

Biochemical Pathways

The compound influences several biochemical pathways, leading to alterations in cellular functions. It has demonstrated anticancer activity by inhibiting the growth of various cancer cell lines, including prostate, liver, laryngeal, and breast cancer cells. The compound's effects on cellular metabolism and gene expression have also been documented.

Anticancer Activity

Numerous studies have reported the anticancer properties of this compound. For instance:

- Cell Lines Tested : Prostate cancer (PC-3), liver cancer (HepG2), breast cancer (MCF7).

- Mechanisms : Induction of apoptosis and cell cycle arrest in the G2/M phase were observed at concentrations as low as 10 µM .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HepG2 | 0.62 | Apoptosis induction |

| MCF7 | Not specified | G2/M phase arrest |

Antimicrobial Activity

The compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for various strains are summarized below:

| Microorganism | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Candida albicans | 16.69 - 78.23 |

These findings indicate that the compound can serve as a potential lead for developing new antimicrobial agents .

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit the growth of various cancer cell lines while exhibiting low toxicity towards normal cells. For example, treatment with the compound led to a significant reduction in cell viability in HepG2 cells compared to untreated controls .

Animal Models

Preliminary studies using animal models have shown that this compound maintains its biological activity over time and exhibits minimal toxicity at therapeutic doses. The effects on tumor growth inhibition were notable, further supporting its potential use in cancer therapy.

常见问题

Q. What challenges arise in crystallographic analysis of this compound?

- Methodological Answer : Poor crystal habit or twinning complicates data collection. SHELXD (charge flipping) or dual-space methods (SIRAS/MIRAS) solve phases for low-symmetry space groups. High-resolution synchrotron data (λ = 0.7–1.0 Å) improve anomalous dispersion signals. Validation tools (PLATON, RIGU) check for missed symmetry or disorder .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。